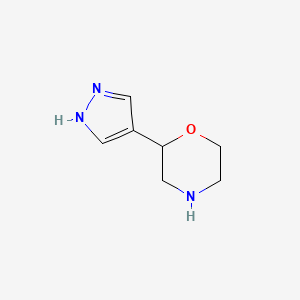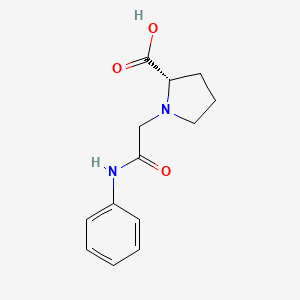
2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is a modified nucleoside triphosphate, specifically a sulfur-containing isomer of 2’-deoxyguanosine-5’-O-triphosphate (dGTP). This compound is often used in biochemical and molecular biology research due to its unique properties, such as its ability to inhibit certain enzymes and its role as a substrate in various biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) typically involves the reaction of guanosine triphosphate (GTP) with a thiolating agent. The process can be summarized as follows:
Starting Material: Guanosine triphosphate (GTP).
Thiolating Agent: A sulfur-containing reagent is used to introduce the thiophosphate group.
Reaction Conditions: The reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the selective formation of the thiophosphate ester.
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GTP are reacted with the thiolating agent in industrial reactors.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%).
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) can undergo various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the thiophosphate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in DNA synthesis and repair studies, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications .
Wirkmechanismus
The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine-5’-O-triphosphate (dGTP): The non-thiolated version of the compound.
2’,3’-Dideoxyguanosine-5’-O-(1-Thiotriphosphate): A similar compound with modifications at the 2’ and 3’ positions.
Uniqueness
2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is unique due to its thiophosphate group, which imparts distinct chemical and biological properties. This modification allows it to inhibit specific enzymes and participate in unique biochemical reactions that its non-thiolated counterparts cannot .
Eigenschaften
CAS-Nummer |
80902-28-9 |
|---|---|
Molekularformel |
C10H16N5O12P3S |
Molekulargewicht |
523.25 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1 |
InChI-Schlüssel |
IOCRYHATDKHWPM-UMURPWKOSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


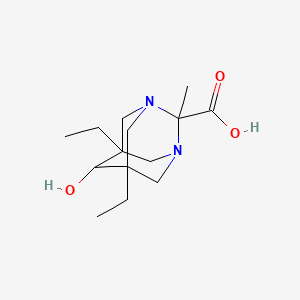
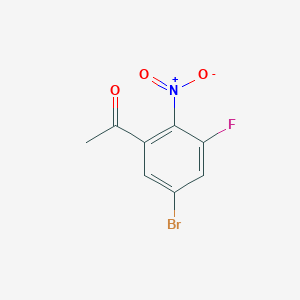

![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)

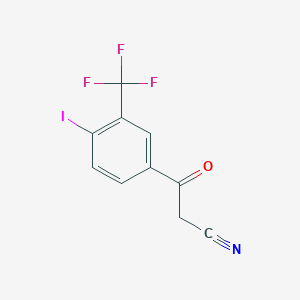

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
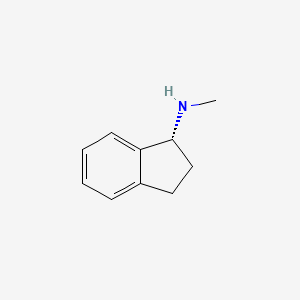
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
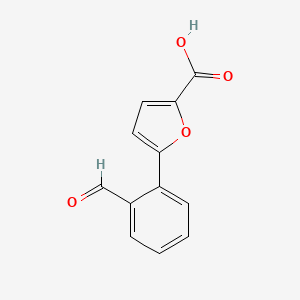
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
